

NP-1815-PX sodium protocol for colitis model

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Compound of Interest

Compound Name: NP-1815-PX sodium

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Application Note and Protocols for NP-1815-PX Sodium in a Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocols are based on a study that has been formally retracted.[1][2] The information is provided for informational purposes only, and researchers should exercise extreme caution and perform independent validation before considering any of these methodologies. The findings and conclusions presented herein are not endorsed and may be unreliable.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The purinergic P2X4 receptor has been identified as a potential therapeutic target in several immune and inflammatory diseases.[3] NP-1815-PX is a novel and selective P2X4 receptor antagonist.[4][5] This document outlines the experimental protocols and summarizes the reported data from a retracted study that investigated the anti-inflammatory effects of NP-1815-PX in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. The study proposed that NP-1815-PX ameliorates colitis by inhibiting the NLRP3 inflammasome signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data as reported in the original, now-retracted, publication.



Table 1: In Vivo Effects of NP-1815-PX on DNBS-Induced Colitis in Rats

Parameter	Control Group	DNBS Group (Vehicle)	NP-1815-PX (10 mg/kg)	Dexamethason e (1 mg/kg)
Body Weight Change	Gain	Significant Loss	Attenuated Loss	No Significant Attenuation
Spleen Weight	Normal	Increased	Attenuated Increase	Attenuated Increase
Macroscopic Damage Score	0	Significantly Increased	Significantly Reduced	Significantly Reduced
Microscopic Damage Score	0	Significantly Increased	Significantly Reduced	Significantly Reduced
Colonic IL-1β Levels	Baseline	Increased	Decreased	Decreased
Colonic Caspase-1 Activity	Baseline	Significantly Increased	Significantly Decreased	Significantly Decreased
Colonic Occludin Expression	Normal	Reduced	Ameliorated Reduction	No Amelioration

Data is presented qualitatively based on the descriptions in the retracted source.[3][7] Doses for NP-1815-PX were reported at 3, 10, and 30 mg/kg, with the 10 mg/kg dose highlighted for caspase-1 activity.[8]

Table 2: In Vitro Effects of NP-1815-PX on LPS+ATP-Stimulated THP-1 Cells



Parameter	Control	LPS + ATP (Vehicle)	NP-1815-PX (1-10 μM)
IL-1β Release	Baseline	Upregulated	Prevented Upregulation
NLRP3 Activity	Baseline	Upregulated	Prevented Upregulation
Caspase-1 Activity	Baseline	Upregulated	Prevented Upregulation
Caspase-5 Activity	Baseline	Upregulated	Prevented Upregulation
Caspase-8 Activity	Baseline	Upregulated	Prevented Upregulation

Data is based on descriptions from the retracted source.[9][10] NP-1815-PX was tested at concentrations of 0.1, 1, and 10 μ M.[8]

Experimental Protocols

1. DNBS-Induced Colitis Model in Rats (In Vivo)

This protocol describes the induction of colitis in rats using DNBS, adapted from the methodology in the retracted paper and other established protocols.[11][12]

- Animals: Male Sprague-Dawley rats are commonly used.[11]
- Induction Agent Preparation: Prepare a solution of 15-30 mg of DNBS in 250 μl of 50% ethanol for each rat. The exact concentration may need to be optimized.[11]
- Induction Procedure:
 - Anesthetize the rats.
 - Gently insert a flexible plastic tube or catheter intrarectally to a depth of approximately 8
 cm.[13]

Methodological & Application





- Slowly instill 250 μl of the DNBS solution. For control animals, instill 250 μl of 50% ethanol.
 [11]
- To prevent leakage of the DNBS solution, maintain the rat in a head-down position for about 90 seconds.[11][14]
- Administer subcutaneous saline to prevent dehydration.[13]
- Monitor the animals daily for weight loss, stool consistency, and signs of distress.[11]
 Colitis is expected to develop and become evident over 6 days.[8]
- 2. NP-1815-PX Administration Protocol (In Vivo)
- Drug Preparation: The retracted study used methocel as the vehicle for oral administration of NP-1815-PX.[6] The precise formulation was not detailed.
- Administration:
 - Immediately following the induction of colitis with DNBS, begin oral administration of NP-1815-PX.[8]
 - Administer NP-1815-PX at doses of 3, 10, and 30 mg/kg once daily for 6 consecutive days.[8]
 - A control group with DNBS-induced colitis should receive the vehicle (methocel) only.
 - A positive control group can be treated with dexamethasone (1 mg/kg, oral administration)
 for 6 days.[8]
- Assessment of Colitis Severity
- Macroscopic Scoring: At the end of the 6-day treatment period, euthanize the animals and excise the colon. Macroscopic damage can be scored based on the presence and severity of inflammation, ulceration, and adhesions.
- Histological Analysis: Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin. A pathologist can then score the microscopic damage in a blinded fashion, assessing inflammatory cell infiltration and tissue damage.[15]



4. Caspase-1 Activity Assay in Colonic Tissue

This is a general protocol for a colorimetric assay to measure caspase-1 activity in tissue lysates.[16]

- Sample Preparation:
 - Homogenize a weighed amount of colonic tissue (e.g., 50 mg) on ice in an appropriate assay buffer provided with a commercial kit.
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant (cytosolic extract) for the assay.
- Assay Procedure:
 - Add the tissue lysate to a 96-well plate.
 - Add the reaction buffer containing the caspase-1 substrate (e.g., Ac-YVAD-pNA).
 - Incubate the plate at 37°C for 1-2 hours.
 - Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-1 activity.

5. In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Cells

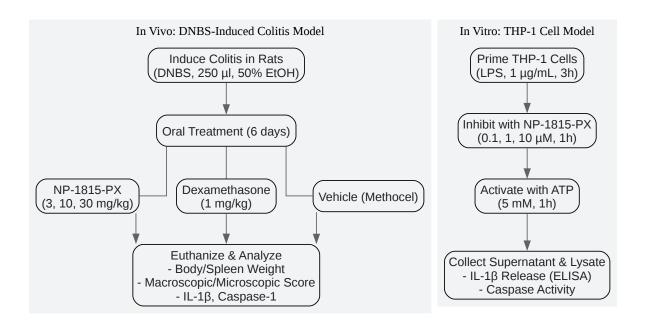
This protocol is based on the methodology described for human monocytic THP-1 cells in the retracted study.[6]

- Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
- Experimental Procedure:
 - Priming Step: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) at 1 μg/mL for 3 hours. This upregulates the expression of pro-IL-1β and NLRP3.[6]



- \circ Inhibition Step: Treat the LPS-primed cells with NP-1815-PX (at concentrations of 0.1, 1, and 10 μ M) or vehicle (e.g., 0.03% DMSO) for 1 hour.[8]
- Activation Step: Add ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.[8]
- Sample Collection: Collect the cell culture supernatants to measure IL-1β release (e.g., by ELISA) and lyse the cells to analyze the expression and activity of inflammasome components like caspase-1.[6]

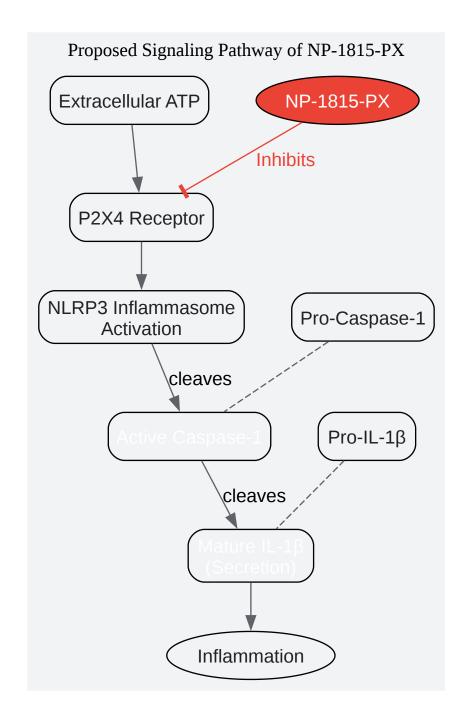
Visualizations



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Caption: Experimental workflow for in vivo and in vitro studies.





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Caption: Proposed mechanism of NP-1815-PX in colitis.

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